molecular formula C18H10ClFN4O2 B2882795 3-[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one CAS No. 1251618-80-0

3-[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one

Cat. No.: B2882795
CAS No.: 1251618-80-0
M. Wt: 368.75
InChI Key: PSIAXOYLWARUMY-UHFFFAOYSA-N
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Description

3-[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a 1,2,4-oxadiazole ring, a dihydropyridazinone core, and substituted phenyl groups, which contribute to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate nitrile oxides with hydrazides under mild conditions.

    Introduction of the dihydropyridazinone core: This step often involves the condensation of hydrazine derivatives with diketones or ketoesters.

    Substitution reactions:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the phenyl and oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated precursors and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-fluorophenylboronic acid
  • 3-chloro-4-fluorophenylpiperazine
  • 1-(3-chloro-4-fluorophenyl)-3-(3-trifluoromethylphenyl)thiourea

Uniqueness

Compared to similar compounds, 3-[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of the 1,2,4-oxadiazole ring and the dihydropyridazinone core contribute to its versatility in various applications.

Properties

IUPAC Name

3-[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10ClFN4O2/c19-13-10-11(6-7-14(13)20)17-21-18(26-23-17)16-15(25)8-9-24(22-16)12-4-2-1-3-5-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSIAXOYLWARUMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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